N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as OPB-31121, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a unique mechanism of action and exhibits promising results in various preclinical studies.
Mecanismo De Acción
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide exerts its therapeutic effects by inhibiting the activity of a key enzyme called isocitrate dehydrogenase (IDH). IDH plays a crucial role in the metabolism of cancer cells, and its inhibition leads to the accumulation of a metabolite called D-2-hydroxyglutarate (D-2-HG), which induces cell death in cancer cells. Additionally, N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been found to modulate the activity of various immune cells, leading to its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to induce cell death in cancer cells by inhibiting the activity of IDH and increasing the levels of D-2-HG. It has also been found to modulate the activity of various immune cells, leading to its anti-inflammatory and immunomodulatory effects. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is its potent antitumor activity against a wide range of cancer cell lines. It also possesses anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune disorders. However, one of the limitations of N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is its relatively complex synthesis process, which may limit its availability for large-scale production.
Direcciones Futuras
There are several potential future directions for the study of N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide. One area of research could focus on the development of more efficient synthesis methods to increase its availability for large-scale production. Another area of research could focus on the optimization of its pharmacokinetic profile to improve its efficacy and reduce its toxicity. Additionally, further preclinical and clinical studies are needed to fully evaluate its therapeutic potential in various diseases.
Métodos De Síntesis
The synthesis of N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide involves a multi-step process that starts with the reaction of 2-propan-2-ylbenzimidazole with ethyl 2-bromoacetate to form the intermediate product. This is followed by the reaction of the intermediate with N-hydroxysuccinimide and 1,3-dicyclohexylcarbodiimide to form the key intermediate. The final step involves the reaction of the key intermediate with oxalyl chloride and N-methylmorpholine to form the desired product.
Aplicaciones Científicas De Investigación
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, it has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. It has also been shown to possess anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune disorders.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13(2)18-21-16-7-3-4-8-17(16)23(18)14-11-22(12-14)19(24)20-10-15-6-5-9-25-15/h3-4,7-8,13-15H,5-6,9-12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWJCZDKGCQPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.